![molecular formula C9H17NO3 B030139 (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol CAS No. 122194-06-3](/img/structure/B30139.png)
(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules like (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol often involves multi-step reactions, including asymmetric synthesis and 1,3-dipolar cycloaddition reactions. For example, a practical large-scale synthesis involving asymmetric 1,3-dipolar cycloaddition has been demonstrated for a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which serves as a useful intermediate for various bioactive molecules (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, and theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. These studies provide detailed insights into bond lengths, bond angles, and torsion angles, crucial for understanding the 3D conformation and reactivity of complex molecules (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol would likely be influenced by its functional groups and stereochemistry. Research on similar molecules indicates a variety of reactions, including nucleophilic substitutions and reactions with electrophiles, demonstrating the versatility of pyridine-based compounds in synthetic chemistry (Goto et al., 1991).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, and solubility, are critical for their practical application and handling. Although specific data on (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol are not available, related research suggests that such compounds exhibit distinct physical properties that can be finely tuned through functional group modification (Wijtmans et al., 2004).
Chemical Properties Analysis
The chemical properties of pyridine derivatives are largely determined by their heterocyclic structure and substituents, affecting their acidity, basicity, and reactivity in organic synthesis. Studies on similar molecules provide insights into their reactivity patterns, including electrophilic and nucleophilic reactions, which are fundamental for their application in medicinal chemistry and material science (Ismail et al., 2008).
Scientific Research Applications
Coordination Chemistry and Spectroscopic Properties
The study of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, which share structural similarities with the specified compound, reveals their diverse coordination chemistry and spectroscopic properties. These compounds exhibit significant biological and electrochemical activity due to their complexation abilities and structural characteristics, which could be leveraged in designing new materials or catalysts (Boča, Jameson, & Linert, 2011).
Pharmaceutical Analysis
In pharmaceutical analysis, compounds like Doxofylline, which contain dioxolane groups similar to the one mentioned, are analyzed for their pharmacological properties. Doxofylline exhibits potent adenosine receptor antagonism without affecting gastric acid secretion, unlike other theophylline derivatives. Analytical methods such as UV-Spectrophotometry and HPLC are used for quantitative determination in formulations, indicating potential pharmaceutical applications for structurally related compounds (Gupta, Yadav, Yadav, & Rawat, 2011).
Synthetic Chemistry
In synthetic chemistry, the pyranopyrimidine core, which can be structurally related to the compound of interest, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review covers synthetic pathways for developing substituted derivatives using diversified catalysts, demonstrating the compound's potential as a precursor in synthesizing bioactive molecules (Parmar, Vala, & Patel, 2023).
Material Science
Hydroxypyridinone complexes with metals such as aluminum have been actively developed as efficient chelators for potential medical uses. These complexes, due to their high affinity for metal ions and favorable lipo-hydrophilic balance, suggest applications in medicinal chemistry as metal scavengers, which could relate to detoxification or therapeutic uses of compounds with similar structural frameworks (Santos, 2002).
properties
IUPAC Name |
(3aR,4S,7R,7aS)-2,2,4-trimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7-8(6(11)4-10-5)13-9(2,3)12-7/h5-8,10-11H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXXJTWOLUDTGD-OSMVPFSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(CN1)O)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]([C@@H](CN1)O)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469579 | |
| Record name | (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol | |
CAS RN |
122194-06-3 | |
| Record name | (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



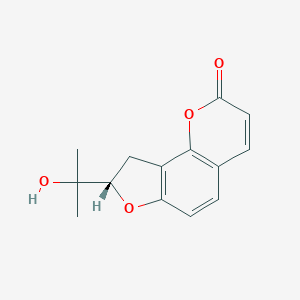
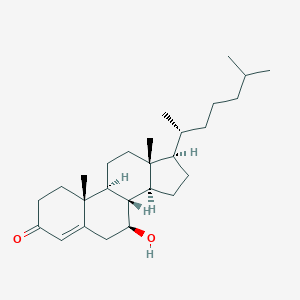


![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
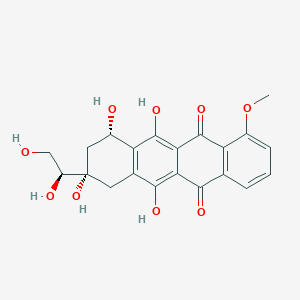
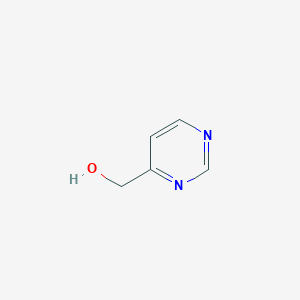
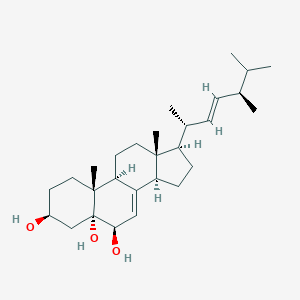
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
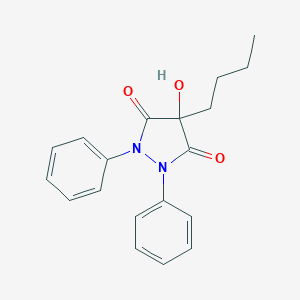
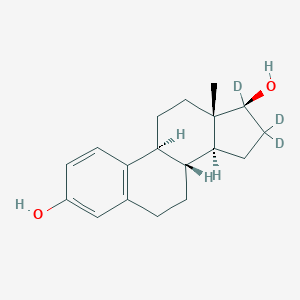

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
